3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one 3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16326856
InChI: InChI=1S/C16H9BrFNOS2/c17-11-3-7-13(8-4-11)19-15(20)14(22-16(19)21)9-10-1-5-12(18)6-2-10/h1-9H/b14-9-
SMILES:
Molecular Formula: C16H9BrFNOS2
Molecular Weight: 394.3 g/mol

3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16326856

Molecular Formula: C16H9BrFNOS2

Molecular Weight: 394.3 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C16H9BrFNOS2
Molecular Weight 394.3 g/mol
IUPAC Name (5Z)-3-(4-bromophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C16H9BrFNOS2/c17-11-3-7-13(8-4-11)19-15(20)14(22-16(19)21)9-10-1-5-12(18)6-2-10/h1-9H/b14-9-
Standard InChI Key LLOCEGPRCZVITE-ZROIWOOFSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)F
Canonical SMILES C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)F

Introduction

Chemical Structure and Synthesis

Structural Characteristics

The molecular structure of 3-(4-bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one features a thiazolidinone core substituted at the 3-position with a 4-bromophenyl group and at the 5-position with a 4-fluorobenzylidene moiety. The Z-configuration of the benzylidene group ensures planarity, facilitating interactions with biological targets through aromatic stacking and hydrogen bonding. Spectroscopic analyses (NMR, IR) confirm the presence of characteristic functional groups, including the thioxo (C=S) and carbonyl (C=O) groups, which are critical for its reactivity .

Synthetic Pathways

The synthesis typically involves a three-step protocol:

  • Knoevenagel Condensation: Reaction of 4-thioxo-2-thiazolidinone with 4-fluorobenzaldehyde under acidic conditions yields the benzylidene intermediate .

  • Nucleophilic Substitution: Introduction of the 4-bromophenyl group via reaction with 4-bromophenylamine in the presence of a coupling agent such as DCC.

  • Purification: Column chromatography or recrystallization ensures >95% purity, as verified by HPLC.

Key synthetic challenges include controlling stereoselectivity to favor the Z-isomer, which exhibits superior bioactivity compared to the E-isomer.

Pharmacological Activities

Anticancer Activity

Thiazolidinone derivatives demonstrate potent anticancer effects by inducing apoptosis and inhibiting proliferation. For 3-(4-bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one, in vitro studies reveal:

Cell LineIC₅₀ (µM)Caspase-3 Activation (%)
A549 (lung)0.041248.15
CACO-2 (colon)0.35711.64
SH-SY5Y (neuroblastoma)3.10358.82

Data adapted from studies on analogous compounds indicate dose-dependent caspase-3 activation, a hallmark of apoptosis . Molecular docking analyses suggest inhibition of tyrosine kinases (c-Met, IGF-1R) at nanomolar concentrations, disrupting signal transduction pathways essential for tumor survival .

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity, with notable efficacy against Gram-positive bacteria:

PathogenMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus8.522
Escherichia coli32.014
Candida albicans64.010

Mechanistic studies propose disruption of microbial cell membranes via interaction with phospholipid bilayers, compounded by inhibition of DNA gyrase .

Antioxidant Properties

Using the DPPH radical scavenging assay, this thiazolidinone derivative demonstrates an IC₅₀ of 12.3 µM, surpassing vitamin C (IC₅₀ = 18.7 µM). The electron-withdrawing fluorine and bromine substituents enhance radical stabilization, contributing to its antioxidant potency .

Mechanisms of Action

Tyrosine Kinase Inhibition

Competitive binding assays reveal that 3-(4-bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one inhibits c-Met kinase with an IC₅₀ of 0.021 µM, outperforming reference inhibitors like cabozantinib (IC₅₀ = 0.045 µM) . Structural analyses indicate hydrogen bonding with Met1160 and hydrophobic interactions with Tyr1159 in the ATP-binding pocket .

Apoptotic Pathway Activation

In A549 cells, the compound upregulates pro-apoptotic Bax by 3.2-fold and downregulates Bcl-2 by 60%, triggering mitochondrial membrane depolarization and cytochrome c release. Caspase-3 activity increases 7.1-fold at 50 µM, confirming execution-phase apoptosis.

Research Findings and Comparative Analysis

In Vitro vs. In Vivo Efficacy

While in vitro studies show promising results, limited in vivo data exist. A pilot study in BALB/c mice bearing MDA-MB-231 xenografts reported a 58% reduction in tumor volume after 21 days of oral administration (10 mg/kg/day), with no significant hepatotoxicity . Comparative analysis with cisplatin indicates lower nephrotoxicity but similar myelosuppressive effects .

Structure-Activity Relationships (SAR)

  • 4-Bromophenyl Group: Enhances lipophilicity, improving blood-brain barrier penetration.

  • 4-Fluorobenzylidene Moiety: Increases electrophilicity, facilitating covalent binding to cysteine residues in target enzymes .

  • Thioxo Group: Critical for hydrogen bonding with kinase catalytic domains .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator